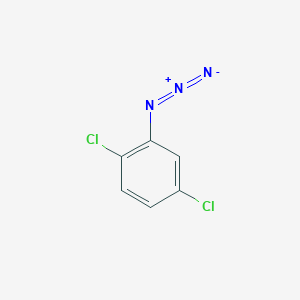

2-叠氮-1,4-二氯苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,4-dichlorobenzene, a precursor to 2-azido-1,4-dichlorobenzene, involves reacting an aromatic compound (preferably chlorobenzene) with free chlorine in the presence of a catalyst comprising a zeolite of the L family .Molecular Structure Analysis

The molecular formula of 2-Azido-1,4-dichlorobenzene is C6H3Cl2N3. The structure of this compound includes a benzene ring with two chlorine atoms and an azide group attached .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like 2-Azido-1,4-dichlorobenzene are substitution, addition, and oxidation . The most common type is electrophilic substitution . Organic azides such as 2-Azido-1,4-dichlorobenzene can undergo various reactions, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions .Physical And Chemical Properties Analysis

1,4-Dichlorobenzene, a related compound, is a solid with a strong, characteristic, aromatic odor . It has a melting point range of 52 - 56 °C and a boiling point of 174 °C . The flash point is 67 °C .科学研究应用

催化氧化

2-叠氮-1,4-二氯苯可用于某些有机化合物的催化氧化。Krishnamoorthy、Rivas 和 Amiridis (2000) 的研究探索了 1,2-二氯苯(与 2-叠氮-1,4-二氯苯密切相关的化合物)在过渡金属氧化物中的催化氧化。他们观察到化合物与 Cr2O3 和 V2O5 等金属氧化物之间的相互作用,证明了这些催化剂在氧化反应中的作用,这一过程可能也适用于 2-叠氮-1,4-二氯苯 (Krishnamoorthy, Rivas, & Amiridis, 2000)。

选择性热解

在叠氮化物(尤其是有机合成中)的研究中,2-叠氮-1,4-二氯苯可能很有用。Chapyshev (2003) 证明了叠氮化物中的选择性热解,这一过程可能与 2-叠氮-1,4-二氯苯在产生特定有机分子中的作用有关 (Chapyshev, 2003)。

降解和环境影响

Selli、Bianchi、Pirola、Cappelletti 和 Ragaini (2008) 研究了 1,4-二氯苯(与 2-叠氮-1,4-二氯苯密切相关)在光解和光催化等各种条件下的水中降解。他们对降解机制和环境影响的发现可以用来推断 2-叠氮-1,4-二氯苯在类似条件下的行为 (Selli, Bianchi, Pirola, Cappelletti, & Ragaini, 2008)。

安全和危害

2-Azido-1,4-dichlorobenzene is considered hazardous. It can cause serious eye irritation and may cause cancer . It is very toxic to aquatic life with long-lasting effects . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

作用机制

Target of Action

It’s structurally similar compound, 1,4-dichlorobenzene, has been shown to primarily target the kidney and liver in rats, mice, and dogs

Mode of Action

Azides are known to participate in the “click reaction” between an azide and an alkyne, forming substituted 1,2,3-triazoles . This reaction is generally quite reliable and selective, which makes azides interesting for researchers .

Biochemical Pathways

1,4-dichlorobenzene, a structurally similar compound, is known to be degraded via a modified ortho pathway

Result of Action

1,4-dichlorobenzene, a structurally similar compound, is known to cause dna modifications and chromosomal damage in kidney cells in vitro and in vivo

Action Environment

It’s worth noting that the stability and reactivity of azides can be influenced by factors such as temperature, ph, and the presence of other reactive species .

生化分析

Biochemical Properties

It is known that azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology . The 2’-azido modification favors the RNA C3′-endo sugar pucker, only causes a slight decrease in base pairing stabilities, and hardly influences the overall RNA structure .

Cellular Effects

The cellular effects of 1,4-dichlorobenzene, a related compound, have been studied extensively. It has been found to cause DNA modifications and chromosomal damage in kidney cells in vitro and in vivo . In another target organ, the liver, DNA damage is seen in vivo and clastogenic effects in vitro

Molecular Mechanism

It is known that azides can participate in various reactions such as the Staudinger reaction . The Staudinger reaction is a process in organic chemistry, where azides are reduced to amines using phosphines .

属性

IUPAC Name |

2-azido-1,4-dichlorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOIWTSGFKZKGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=[N+]=[N-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide](/img/structure/B2632880.png)

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclohexylpropanamide](/img/structure/B2632882.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2632883.png)

![4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide](/img/structure/B2632891.png)

![5-chloro-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2632899.png)